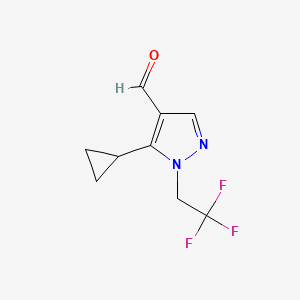

5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C9H9F3N2O |

|---|---|

Molecular Weight |

218.18 g/mol |

IUPAC Name |

5-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(6-1-2-6)7(4-15)3-13-14/h3-4,6H,1-2,5H2 |

InChI Key |

RAUPKLZPLTYNRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=NN2CC(F)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Starting Materials : Commonly, pyrazole derivatives substituted with halogen atoms (chlorine or fluorine) at the 5-position and haloalkyl groups at the 3-position are used as precursors. For example, 5-chloro-1-alkyl-3-haloalkyl-1H-pyrazole-4-carbaldehydes serve as key intermediates.

Fluorination Step : A critical step is the selective fluorination of haloalkyl groups and halogen substitution on the pyrazole ring. This is often achieved by treatment with metal fluorides such as potassium fluoride (KF) or amine-HF complexes like triethylamine trihydrofluoride (NEt3·3HF). These reagents facilitate the replacement of chlorine atoms with fluorine atoms on the pyrazole ring and in the alkyl substituents, enabling the formation of trifluoroethyl groups.

Reaction Conditions : The fluorination reactions are generally carried out at elevated temperatures ranging from 80°C to 160°C, preferably between 100°C and 150°C, with reaction times spanning 2 to 16 hours. The reactions are typically performed without solvents or in inert solvents such as acetonitrile, dichloromethane, or toluene. Catalysts like zinc fluoride (ZnF2) may be used to enhance fluorination efficiency.

Equipment Considerations : Due to the reactive nature of fluorinating agents, non-glass equipment such as Teflon or stainless steel reactors are preferred to avoid side reactions and contamination.

Specific Synthetic Route Example

A representative synthetic route begins with 5-chloro-1-methyl-3-haloalkyl-1H-pyrazole-4-carbaldehyde derivatives. These undergo simultaneous fluorination of the haloalkyl group at the 3-position and substitution of the chlorine atom at the 5-position by fluorine in a one-step process using NEt3·3HF or HF complexes. This yields 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehydes, which can be further functionalized to introduce the cyclopropyl group at the 5-position and the trifluoroethyl substituent at the 1-position through alkylation or cross-coupling methods.

Advanced Techniques

Microwave-Assisted Synthesis : To improve reaction rates and yields, microwave irradiation has been employed in some protocols, allowing rapid heating and uniform energy distribution.

Catalyst Use : Catalysts such as ZnF2 have been reported to promote fluorination with higher selectivity and reduced reaction times.

- Data Table: Summary of Key Synthesis Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting materials | 5-chloro-1-alkyl-3-haloalkyl-1H-pyrazole-4-carbaldehyde | Precursor for fluorination |

| Fluorination reagent | NEt3·3HF, HF, KF | Amine-HF complexes preferred |

| Reaction temperature | 80°C – 160°C (preferably 100°C – 150°C) | Elevated temperatures required |

| Reaction time | 2 – 16 hours (preferably 3 – 12 hours) | Dependent on reagent and substrate |

| Solvent | None or inert solvents (CH3CN, DCM, toluene) | Solvent-free preferred |

| Catalyst | ZnF2, CuF2, NiF2, TiF4, AlF3 (ZnF2 preferred) | Enhances fluorination efficiency |

| Equipment | Teflon or stainless steel reactors | Avoid glass to prevent side reactions |

The fluorination step is crucial for introducing the trifluoroethyl group, which significantly affects the compound’s biological activity and chemical stability.

The one-step simultaneous fluorination and chlorine substitution process improves synthetic efficiency compared to multi-step halogenation and fluorination sequences.

The choice of fluorinating reagent and catalyst influences the selectivity and yield of the desired pyrazole aldehyde.

Reaction conditions must be optimized to balance reaction rate, selectivity, and minimization of side products such as hydrolysis or over-fluorination.

The cyclopropyl substituent is typically introduced via alkylation reactions of the pyrazole nitrogen or via cross-coupling reactions on pre-functionalized pyrazole intermediates.

Safety considerations include handling of HF complexes and fluorinating reagents under controlled conditions due to their corrosive and toxic nature.

The preparation of 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde involves sophisticated synthetic methodologies centered on selective fluorination and functional group transformations on the pyrazole scaffold. The use of amine-HF complexes such as triethylamine trihydrofluoride in carefully controlled reaction conditions enables efficient synthesis of this compound. Advances in catalyst use and microwave-assisted synthesis provide avenues for improved yields and reaction times. The compound’s unique substitution pattern makes it a valuable intermediate in medicinal and material chemistry research.

Chemical Reactions Analysis

Nucleophilic Addition

The aldehyde group undergoes nucleophilic addition with reagents such as:

-

Amines : Formation of imine or carboxamide derivatives (e.g., with cyclopropylamine) .

-

Grignard Reagents : Addition to form alcohol derivatives under controlled conditions.

-

Hydrogen Cyanide : Formation of cyanohydrin derivatives.

Example : Reaction with N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride and NaOCl at 60°C yields a carboxamide derivative .

Condensation Reactions

The aldehyde participates in:

-

Aldol Condensation : Formation of α,β-unsaturated carbonyl compounds.

-

Perkin Reaction : Acetylation with aromatic acids to form cinnamic acid derivatives.

Cycloaddition Reactions

The compound can engage in Huisgen cycloaddition (CuAAC) with alkynes to form 1,4-disubstituted triazoles. This reaction typically uses CuI catalysts and requires controlled conditions (e.g., pH 9.8) .

Fluorination Reactions

Selective fluorination at the 5-position of pyrazole derivatives is achieved using:

-

KF : Converts 5-chloropyrazole derivatives to 5-fluoro analogs .

-

Sodium Hypochlorite : Facilitates oxidation during fluorination steps .

Carboxamide Formation

-

Reagents : Cyclopropylamine, NaOCl, acetonitrile.

-

Conditions : Heating at 60°C for 20–24 hours.

Fluorination of Pyrazole Derivatives

-

Starting Material : 5-chloro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehyde.

-

Reagents : KF in polar aprotic solvents.

Huisgen Cycloaddition

-

Reagents : Terminal alkynes, CuI catalyst, ascorbic acid.

-

Conditions : Aqueous/organic solvent mixtures at room temperature.

Reaction Conditions and Outcomes

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Carboxamide Formation | Cyclopropylamine, NaOCl | 60°C, 20–24 h, acetonitrile | N-cyclopropyl carboxamide |

| Fluorination | KF, DMF | Reflux, 5–10 h | 5-fluoro-pyrazole derivatives |

| Huisgen Cycloaddition | Terminal alkynes, CuI, ascorbic acid | RT, 18–24 h, DMF/H₂O | 1,4-Disubstituted triazoles |

| Aldol Condensation | Acetophenone, NaOH | Aqueous ethanol, reflux | α,β-Unsaturated carbonyl compounds |

Mechanistic Insights

The trifluoroethyl group enhances lipophilicity, aiding membrane permeability, while the pyrazole ring’s electron-rich nature facilitates nucleophilic attack. Fluorination at the 5-position improves stability and reactivity in subsequent reactions .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

In biology and medicine, 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is studied for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development. Additionally, its trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.

In industry, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The presence of the trifluoroethyl group can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key pyrazole-4-carbaldehyde derivatives, highlighting substituent variations and their implications:

Functional Group Analysis

Trifluoroethyl Group (–CH₂CF₃)

- Role : The –CF₃ group’s strong electron-withdrawing nature stabilizes adjacent bonds and reduces metabolic degradation. This is critical for improving drug half-life .

- Comparison: Present in both the target compound and the 5-chloro analog, it differentiates these compounds from non-fluorinated analogs (e.g., ethyl derivatives), which exhibit lower metabolic stability.

Position 5 Substituents

- Cyclopropyl vs. Chloro: The cyclopropyl group in the target compound increases lipophilicity (logP ~2.8 estimated), favoring membrane permeability. In contrast, the chloro substituent in the analog enhances electrophilicity at the aldehyde, accelerating nucleophilic reactions.

Aldehyde Reactivity

- The aldehyde group in both pyrazole derivatives is highly reactive. However, the electron-withdrawing –CF₃ group in the trifluoroethyl substituent increases the aldehyde’s electrophilicity, making it more reactive than non-fluorinated analogs.

Physicochemical and Pharmacokinetic Properties

Biological Activity

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H9F3N2O

- Molecular Weight : 218.1758 g/mol

- CAS Number : 2411271-77-5

- SMILES Notation : O=Cc1cnn(c1C1CC1)CC(F)(F)F

Biological Activity Overview

The biological activities of pyrazole derivatives, including 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde, have been widely studied. Pyrazoles are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is noteworthy. Studies have demonstrated that certain compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Specifically, pyrazole derivatives have been shown to reduce carrageenan-induced edema in animal models .

Anticancer Activity

The anticancer properties of pyrazole derivatives are attributed to their ability to inhibit key enzymes involved in tumor progression. For example, some studies have highlighted the effectiveness of pyrazole compounds against BRAF(V600E) mutations in melanoma cells . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

The mechanism by which 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory responses and cancer cell proliferation.

- Receptor Interaction : It likely interacts with specific receptors or proteins that modulate biological pathways related to inflammation and cell growth.

- Oxidative Stress Modulation : Some studies suggest that pyrazole derivatives can influence oxidative stress levels within cells, contributing to their protective effects against cellular damage .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Antibacterial Efficacy :

- Anti-inflammatory Effects :

- Antitumor Activity :

Comparative Analysis with Similar Compounds

A comparison with other similar compounds reveals unique aspects of 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde | Antimicrobial, Anti-inflammatory | Enzyme inhibition |

| 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid | Antitumor | Apoptosis induction |

| 3-Methyl-1H-pyrazole derivatives | Antibacterial | Cell membrane disruption |

Q & A

Q. What are the established synthetic routes for 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction , a widely used method for introducing aldehyde groups into heterocyclic systems. This involves reacting a pyrazole precursor (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form the carbaldehyde group at the 4-position . For cyclopropyl and trifluoroethyl substituents, precursor modification would involve:

- Cyclopropane introduction : Cyclopropanation of allylic intermediates or use of cyclopropyl-containing reagents during pyrazole ring formation.

- Trifluoroethyl substitution : Nucleophilic displacement or alkylation reactions using 2,2,2-trifluoroethyl halides. Post-synthetic purification typically involves column chromatography and recrystallization to achieve >95% purity.

Q. How is the structure of this compound confirmed experimentally?

Structural validation employs:

- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement (e.g., the planarity of the pyrazole ring and orientation of the trifluoroethyl group) .

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for the aldehyde proton (δ ~9.8–10.2 ppm) and cyclopropyl protons (δ ~0.5–1.5 ppm). Trifluoroethyl CF₃ groups are observed via ¹⁹F NMR (δ ~-70 to -75 ppm).

- IR spectroscopy : Stretching vibrations for C=O (aldehyde) at ~1700 cm⁻¹ and C-F (trifluoroethyl) at ~1100–1250 cm⁻¹ .

Q. What are the key physicochemical properties influencing its reactivity?

- Electron-withdrawing effects : The trifluoroethyl group enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., condensation reactions).

- Steric hindrance : The cyclopropyl group introduces steric constraints, potentially directing regioselectivity in subsequent reactions .

Advanced Research Questions

Q. How does the trifluoroethyl substituent impact biological activity in lead optimization?

Fluorine substituents improve metabolic stability and bioavailability by:

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies between small- and large-scale reactions often arise from:

- Heat transfer inefficiencies : Optimize stirring rates and cooling systems for exothermic steps (e.g., Vilsmeier-Haack reaction).

- Impurity accumulation : Implement inline FTIR or HPLC monitoring to detect intermediates/byproducts.

- Catalyst deactivation : Use immobilized catalysts (e.g., polymer-supported POCl₃) to improve recyclability .

Q. How can this compound serve as a building block for fused heterocycles?

The aldehyde group enables:

- Condensation reactions : With hydrazines or amines to form Schiff bases, which cyclize into pyrazolo[3,4-c]pyrazoles or thieno-pyrazoles .

- Cross-coupling reactions : Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the 4-position. Example: Reaction with 5-azido-pyrazole derivatives yields fused systems with potential antimicrobial activity .

Q. What computational methods predict the compound’s conformational stability?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess intramolecular interactions (e.g., hydrogen bonding between aldehyde and pyrazole N).

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation tendencies .

Methodological Challenges and Solutions

Key Data for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.